Acide pentétique

Vue d'ensemble

Description

Applications De Recherche Scientifique

Pentetic acid has a wide range of scientific research applications. In medicine, it is used as a chelating agent for the treatment of internal contamination with radioactive materials such as plutonium, americium, and curium . It is also used in medical imaging, particularly in the form of technetium Tc-99m pentetate, to estimate physiological parameters such as glomerular filtration rate and effective renal plasma flow . In industry, pentetic acid is used to chelate metal ions in water treatment, agriculture, and cosmetics .

Mécanisme D'action

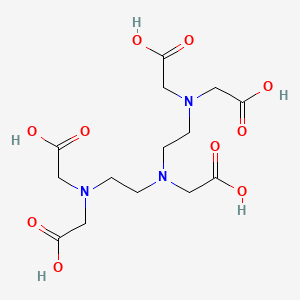

Pentetic acid, also known as diethylenetriaminepentaacetic acid (DTPA), is a synthetic polyamino carboxylic acid that plays a crucial role in the medical field . This article will delve into the mechanism of action of Pentetic acid, discussing its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Pentetic acid’s primary targets are metal ions, specifically transuranic radionuclides such as plutonium, americium, and curium . These radionuclides are potentially harmful when internally deposited in the body. Pentetic acid forms highly stable complexes with these metal ions, effectively sequestering them .

Mode of Action

Pentetic acid interacts with its targets by forming coordinate bonds with the metal ions . It has eight coordinate bond-forming sites, allowing it to sequester metal ions and form highly stable DTPA-metal ion complexes . The calcium and zinc trisodium salts of DTPA achieve their therapeutic potential by exchanging calcium and zinc cations with transuranic radionuclides to form higher affinity complexes .

Biochemical Pathways

The biochemical pathways affected by Pentetic acid primarily involve the formation and elimination of DTPA-metal ion complexes . These complexes are formed when Pentetic acid exchanges calcium and zinc cations with transuranic radionuclides . Once formed, these complexes are quickly excreted in the urine .

Pharmacokinetics

Pentetic acid and its derivatives present minimal metabolism in the body . The DTPA-metal complexes are quickly excreted in the urine .

Result of Action

The result of Pentetic acid’s action is the increased elimination of harmful transuranic radionuclides from the body . By forming stable complexes with these radionuclides and promoting their elimination via glomerular filtration into the urine, Pentetic acid reduces the potential harm these radionuclides could cause .

Action Environment

The action, efficacy, and stability of Pentetic acid can be influenced by various environmental factors. For instance, the stability of DTPA complexes with certain radionuclides such as uranium and neptunium can be affected in vivo, potentially leading to the deposition of these radionuclides into tissues . Furthermore, the administration form of Pentetic acid (as calcium or zinc salt) is chosen to avoid depleting these essential ions in the organism .

Analyse Biochimique

Biochemical Properties

Pentetic acid has a high affinity for metal cations . As a chelating agent, it wraps around a metal ion by forming up to eight bonds . Its complexes can also have an extra water molecule that coordinates the metal ion . Transition metals, however, usually form less than eight coordination bonds .

Cellular Effects

Pentetic acid has been used to treat individuals internally contaminated with actinide elements by enhancing the renal clearance of these radionuclides . It is compounded into a salt with either calcium or zinc forming chemically stable and water-soluble actinide chelates which are easily excreted in the urine .

Molecular Mechanism

The molecular mechanism of pentetic acid involves the formation of highly stable complexes with metal ions . These complexes are more apt to be eliminated in urine . It is normally administered as the calcium or zinc salt, since these ions are readily displaced by more highly charged cations .

Temporal Effects in Laboratory Settings

Pentetic acid and its derivatives present a very minimal metabolism in the body . DTPA metal complexes are quickly excreted in the urine . It is predominantly excreted by the kidney and it is not excreted by non-renal routes to any significant extent .

Dosage Effects in Animal Models

Some toxicity has been reported related to administration of pentetic acid including depletion of trace metals, kidney and liver vacuolization and small bowel hemorrhage lesions .

Metabolic Pathways

Pentetic acid is involved in the metabolic pathway that involves the sequestration of metal ions . It forms complexes with these ions, which are then excreted in the urine .

Transport and Distribution

Pentetic acid is transported and distributed within cells and tissues through its interaction with metal ions . It forms complexes with these ions, which are then excreted in the urine .

Subcellular Localization

The subcellular localization of pentetic acid is likely to be influenced by its interaction with metal ions

Méthodes De Préparation

L'acide pentétique peut être synthétisé par différentes méthodes. Une voie de synthèse courante implique la réaction de la diéthylènetriamine avec le formaldéhyde et le cyanure de sodium, suivie d'une hydrolyse pour obtenir l'this compound . Les méthodes de production industrielles impliquent souvent l'utilisation de charbon actif pour la décoloration et un traitement ultérieur pour obtenir de l'this compound solide .

Analyse Des Réactions Chimiques

L'acide pentétique subit plusieurs types de réactions chimiques, impliquant principalement ses propriétés chélatantes. Il forme des complexes stables avec les ions métalliques par le biais de liaisons de coordination impliquant ses atomes d'azote et d'oxygène . Les réactifs couramment utilisés dans ces réactions comprennent des sels métalliques tels que le calcium, le zinc et le cuivre . Les principaux produits formés à partir de ces réactions sont des complexes métal-acide pentétique, qui sont très stables et solubles dans l'eau .

Applications de la recherche scientifique

L'this compound a un large éventail d'applications de recherche scientifique. En médecine, il est utilisé comme agent chélatant pour le traitement de la contamination interne par des matières radioactives telles que le plutonium, l'américium et le curium . Il est également utilisé en imagerie médicale, en particulier sous la forme de technétium Tc-99m pentétate, pour estimer des paramètres physiologiques tels que le taux de filtration glomérulaire et le débit plasmatique rénal effectif . Dans l'industrie, l'this compound est utilisé pour chélater les ions métalliques dans le traitement des eaux, l'agriculture et les cosmétiques .

Mécanisme d'action

Le mécanisme d'action de l'this compound implique sa capacité à former des complexes stables avec les ions métalliques. Les sels de trisodium de calcium et de zinc de l'this compound atteignent leur potentiel thérapeutique en échangeant les cations calcium et zinc avec les radionucléides transuraniens pour former des complexes à plus forte affinité . Ces complexes sont ensuite éliminés de l'organisme par filtration glomérulaire dans l'urine .

Comparaison Avec Des Composés Similaires

L'acide pentétique est similaire à d'autres acides aminopolycarboxyliques tels que l'acide éthylènediaminetétraacétique (EDTA) et l'acide nitrilotriacétique (NTA) . L'this compound a une affinité plus élevée pour les cations métalliques et forme des complexes plus stables que l'EDTA . Cela le rend plus efficace dans les applications nécessitant de fortes propriétés de chélation. D'autres composés similaires incluent la diéthylènetriaminepentaacétate et la glycine, N,N-bis(2-(bis(carboxymethyl)amino)éthyl)- .

Propriétés

IUPAC Name |

2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O10/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPCDCPDFJACHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2023434 | |

| Record name | Pentetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to off-white solid; [Acros Organics MSDS] | |

| Record name | Pentetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13817 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes | |

| Record name | Pentetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14007 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Highly soluble | |

| Record name | Pentetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14007 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

The calcium and zinc trisodium salts of DTPA achieve the therapeutical potential by exchanging calcium and zinc cations with transuranic radionuclides to form higher affinity complexes and then promote their elimination by glomerular filtration into the urine. DTPA as an acid acts in a very similar way by sequestering ions with its eight coordinate bond forming sites. | |

| Record name | Pentetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14007 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

67-43-6 | |

| Record name | Diethylenetriaminepentaacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentetic acid [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067436 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14007 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7340 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2023434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A314HQM0I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

219-220 ºC | |

| Record name | Pentetic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14007 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

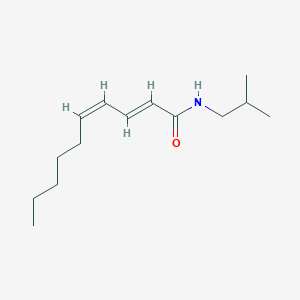

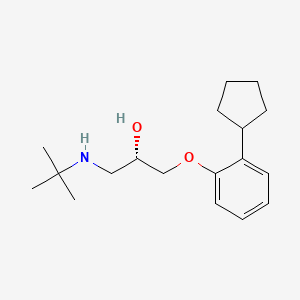

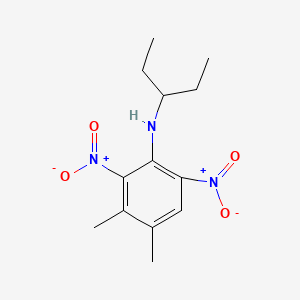

Synthesis routes and methods I

Procedure details

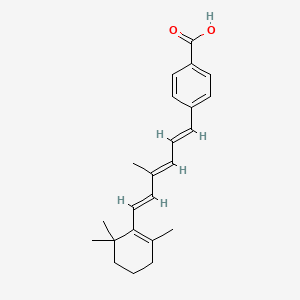

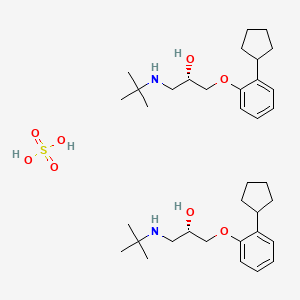

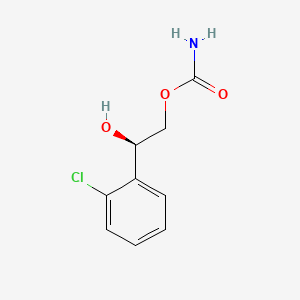

Synthesis routes and methods II

Procedure details

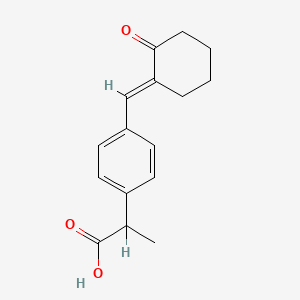

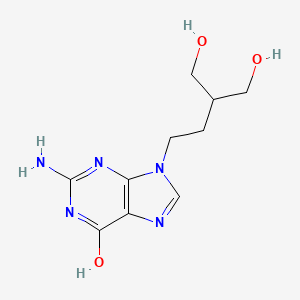

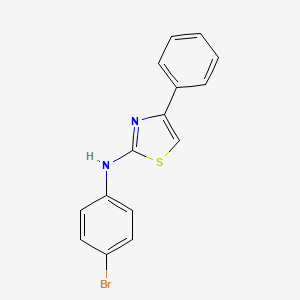

Synthesis routes and methods III

Procedure details

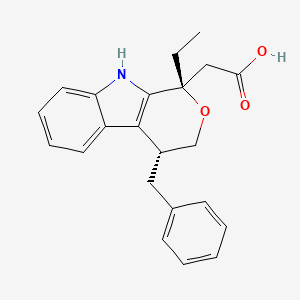

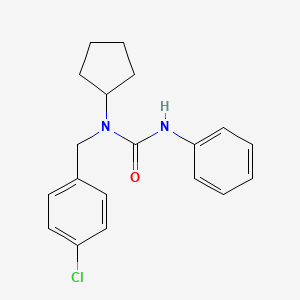

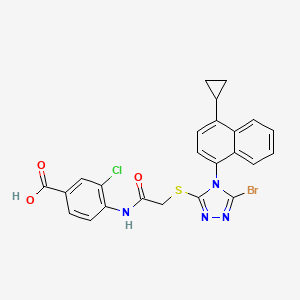

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.